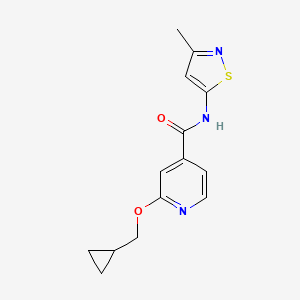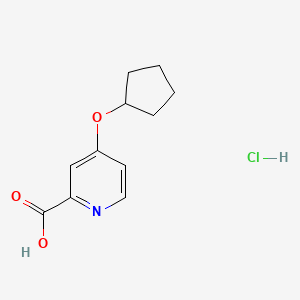![molecular formula C19H16ClN3O4S B2892278 (Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-33-5](/img/structure/B2892278.png)
(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazole derivatives are important in the search for new anti-mycobacterial agents . They are designed, predicted using in silico ADMET, and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of these derivatives involves the characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a benzo[d]thiazole scaffold substituted at position-2 by an acetamido moiety .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Compounds like thioureido-acetamides are used as starting materials for synthesizing various heterocycles, demonstrating the chemical versatility of related compounds in creating new chemical entities with potential biological activities. For example, thioureido-acetamides can undergo one-pot cascade reactions to form 2-iminothiazoles, thioparabanic acids, and other heterocyclic compounds with excellent atom economy, indicating the potential for the synthesis of complex molecules from simple precursors (Schmeyers & Kaupp, 2002).
Molecular Modeling and Drug Design
The synthesis and evaluation of novel iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors highlight the role of related structures in drug discovery, particularly for treating diabetic complications. Molecular modeling and docking studies offer insights into the binding interactions of these compounds, suggesting their potential as novel drugs (Ali et al., 2012).
Antimicrobial and Anticancer Activities
Research on arylidene compounds derived from 2-iminothiazolidine-4-one shows antimicrobial activity against common pathogens, demonstrating the potential of related compounds in developing new antimicrobial agents. Additionally, studies on benzothiazole-imino-benzoic acid ligands and their metal complexes exhibit good antimicrobial activities, indicating the therapeutic potential of these compounds in treating infections (Azeez & Abdullah, 2019). Furthermore, 4-thiazolidinones containing benzothiazole moiety have been evaluated for anticancer activity, highlighting the application of these compounds in oncology research (Havrylyuk et al., 2010).
Spectroscopic and Quantum Mechanical Studies
Compounds similar to "(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" have been subjected to spectroscopic and quantum mechanical studies to analyze their electronic properties and potential applications in dye-sensitized solar cells (DSSCs). These studies provide insights into the photochemical and thermochemical properties of such compounds, suggesting their utility in renewable energy technologies (Mary et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitProtein Tyrosine Phosphatase 1B (PTP1B) , a key regulator of insulin and leptin signaling pathways. This suggests that (Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also target PTP1B or similar proteins.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzo[d]thiazol derivatives, it is plausible that it may interact with its target protein (such as ptp1b) by forming a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The compound’s potential inhibition of PTP1B could affect the insulin and leptin signaling pathways. PTP1B negatively regulates these pathways, so its inhibition could enhance insulin and leptin signaling, potentially improving glucose homeostasis and energy balance .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed inhibits PTP1B, it could enhance insulin and leptin signaling, potentially leading to improved glucose homeostasis and energy balance . This could have therapeutic implications for conditions like Type II diabetes.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[6-acetamido-2-(3-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-6-7-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCQCLUTHMBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)


![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)
![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)


![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
